Binding Affinity for SMARCA2 and SMARCA4 Bromodomains: Direct Comparison to PFI-3 and Bromodomain Inhibitor-13
SMARCA-BD ligand 1 exhibits moderate binding affinity for the SMARCA2 and SMARCA4 bromodomains with Ki values of 1.8 μM and 2.5 μM, respectively [1]. In contrast, the widely used chemical probe PFI-3 displays a Kd of 89 nM for SMARCA2/4 , and the PFI-3 derivative Bromodomain inhibitor-13 shows Kd values of 37 nM (SMARCA2) and 53 nM (SMARCA4) . This 20- to 50-fold difference in binding affinity is a deliberate design feature; the moderate affinity of SMARCA-BD ligand 1 provides a balanced starting point for PROTAC optimization, avoiding the potential for binary inhibition artifacts while still enabling efficient ternary complex formation [1].
| Evidence Dimension | Binding affinity to SMARCA2/4 bromodomains |
|---|---|
| Target Compound Data | SMARCA2 Ki = 1.8 μM; SMARCA4 Ki = 2.5 μM |
| Comparator Or Baseline | PFI-3 Kd = 89 nM; Bromodomain inhibitor-13 Kd = 37 nM (SMARCA2), 53 nM (SMARCA4) |
| Quantified Difference | PFI-3 affinity ~20-fold higher; Bromodomain inhibitor-13 affinity ~50-fold higher |
| Conditions | AlphaScreen assay for Ki (target); BROMOScan for Kd (comparators) |
Why This Matters
This quantitative affinity differential defines the ligand's utility as a PROTAC building block rather than a standalone inhibitor, ensuring that researchers procure the correct starting material for PROTAC synthesis.
- [1] InvivoChem. SMARCA-BD ligand 1 for Protac dihydrochloride Technical Datasheet. Accessed 2026. View Source
